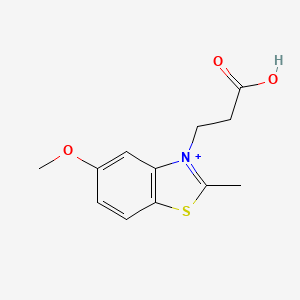
3-(2-Carboxyethyl)-5-methoxy-2-methyl-1,3-benzothiazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Carboxyethyl)-5-methoxy-2-methyl-1,3-benzothiazol-3-ium is a chemical compound that belongs to the benzothiazolium family This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with a carboxyethyl group, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Carboxyethyl)-5-methoxy-2-methyl-1,3-benzothiazol-3-ium typically involves the following steps:
Formation of the Benzothiazole Ring: The initial step involves the formation of the benzothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Carboxyethyl Group: The carboxyethyl group can be introduced via a Friedel-Crafts acylation reaction using an appropriate acylating agent.
Methoxylation: The methoxy group is introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Carboxyethyl)-5-methoxy-2-methyl-1,3-benzothiazol-3-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the benzothiazole ring, resulting in the formation of dihydrobenzothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
3-(2-Carboxyethyl)-5-methoxy-2-methyl-1,3-benzothiazol-3-ium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Carboxyethyl)-5-methoxy-2-methyl-1,3-benzothiazol-3-ium involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, leading to the inhibition or activation of their functions.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Carboxyethyl)-5-methoxy-2-methyl-1,3-benzothiazole
- 3-(2-Carboxyethyl)-5-methoxy-2-methyl-1,3-benzothiazol-3-ium chloride
- This compound bromide
Uniqueness
This compound is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H14NO3S+ |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-(5-methoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propanoic acid |
InChI |
InChI=1S/C12H13NO3S/c1-8-13(6-5-12(14)15)10-7-9(16-2)3-4-11(10)17-8/h3-4,7H,5-6H2,1-2H3/p+1 |
InChI Key |
MFCKADSULAZYFQ-UHFFFAOYSA-O |
Canonical SMILES |
CC1=[N+](C2=C(S1)C=CC(=C2)OC)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11573393.png)
![methyl 4-{7-[(2-fluorophenyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate](/img/structure/B11573395.png)
![2,7-Dimethyl-5-(2,4,5-trimethoxyphenyl)-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11573403.png)
![6-(3-bromo-4-methoxyphenyl)-N-(2-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11573427.png)
![7-Fluoro-2-(2-methoxyethyl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11573434.png)
![6-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-phenylpyridazin-3(2H)-one](/img/structure/B11573443.png)
![2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-hydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B11573449.png)
![2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B11573461.png)
![N-(2-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}propanamide](/img/structure/B11573468.png)
![4-nitrobenzyl 4-methyl-3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B11573474.png)
![N-[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]serine](/img/structure/B11573479.png)
![3-{[4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)propan-1-one](/img/structure/B11573487.png)
![(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11573488.png)
![6-(4-ethoxyphenyl)-3-methyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11573490.png)
